molecular formula C18H23F3N2O B5822352 1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B5822352
M. Wt: 340.4 g/mol
InChI Key: BMNOOVJYDNTIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as CTTP, is a chemical compound that has been widely studied for its potential therapeutic uses.

Mechanism of Action

1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine acts as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By blocking this receptor, 1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can modulate the activity of the serotonin system, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
Studies have shown that 1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can reduce anxiety-like behavior in animal models, as well as improve cognitive function and memory. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is its high purity and yield, which makes it ideal for laboratory use. However, its specific mechanism of action and potential therapeutic uses are still being investigated, and more research is needed to fully understand its effects.

Future Directions

Future research on 1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine could focus on its potential use in the treatment of neurological disorders, such as depression and anxiety. It could also be investigated for its potential use in cancer therapy, as well as its anti-inflammatory effects. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects.
In conclusion, 1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has been widely studied for its potential therapeutic uses. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While more research is needed to fully understand its effects, 1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine shows promise as a potential treatment for a variety of diseases.

Synthesis Methods

1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be synthesized using a variety of methods, including the reaction of 1-(cyclohexylcarbonyl)piperazine with 3-(trifluoromethyl)benzaldehyde in the presence of a catalyst. This method has been optimized for high yield and purity, making it ideal for laboratory use.

Scientific Research Applications

1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been studied extensively for its potential therapeutic uses, particularly in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. It has also been investigated for its potential use in cancer therapy, due to its ability to inhibit the growth of certain tumor cells.

properties

IUPAC Name

cyclohexyl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O/c19-18(20,21)15-7-4-8-16(13-15)22-9-11-23(12-10-22)17(24)14-5-2-1-3-6-14/h4,7-8,13-14H,1-3,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNOOVJYDNTIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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